

Chemical structure and properties of Etazolate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Etazolate Hydrochloride

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Etazolate Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etazolate Hydrochloride (CAS 35838-58-5), a pyrazolopyridine derivative, is a multifaceted pharmacological agent with significant potential in the treatment of neurodegenerative and psychiatric disorders.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and complex mechanism of action of **Etazolate Hydrochloride**. The document elucidates its role as a selective phosphodiesterase-4 (PDE4) inhibitor, a positive allosteric modulator of the GABA-A receptor, and an activator of the α -secretase pathway.[1][3][4][5] Key experimental findings are summarized, and the intricate signaling pathways are visualized. While this guide aims to be a comprehensive resource, it is important to note that detailed experimental protocols from some cited primary literature were not fully accessible and are therefore presented in a summarized format.

Chemical Structure and Physicochemical Properties

Etazolate Hydrochloride is the hydrochloride salt of Etazolate. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

Identifier	Value
IUPAC Name	ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride
CAS Number	35838-58-5
Synonyms	SQ 20009, EHT 0202
SMILES	<chem>CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl</chem>
InChI	InChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H

Physicochemical Properties

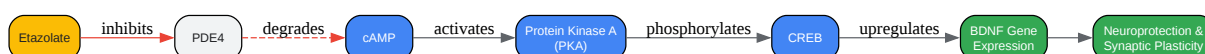
Property	Value	Source
Molecular Formula	C ₁₄ H ₁₉ N ₅ O ₂ · HCl	Santa Cruz Biotechnology
Molecular Weight	325.79 g/mol	Santa Cruz Biotechnology
Appearance	White solid	Sigma-Aldrich
Melting Point	193-194 °C	Sigma-Aldrich
Solubility	Water: >20 mg/mL	Sigma-Aldrich
pKa	Data not available	

Mechanism of Action and Signaling Pathways

Etazolate Hydrochloride exhibits a unique pharmacological profile by modulating three distinct but interconnected pathways, making it a promising candidate for complex neurological disorders.

Phosphodiesterase-4 (PDE4) Inhibition

Etazolate is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3][5] By inhibiting PDE4, Etazolate increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of genes involved in neuroprotection and synaptic plasticity, such as Brain-Derived Neurotrophic Factor (BDNF). This pathway is believed to contribute to the antidepressant and cognitive-enhancing effects of Etazolate.

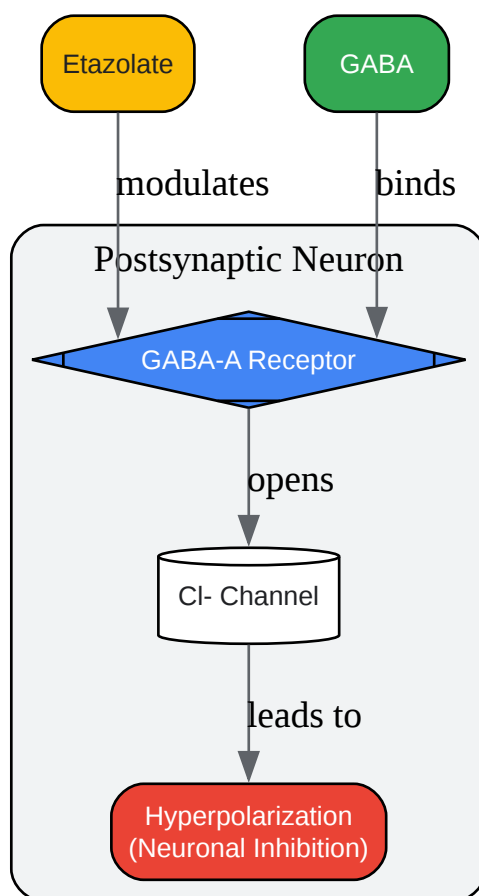


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Figure 1: Etazolate's PDE4 Inhibition Pathway

Positive Allosteric Modulation of GABA-A Receptors

Etazolate acts as a positive allosteric modulator of the γ -aminobutyric acid type A (GABA-A) receptor at a site distinct from the benzodiazepine binding site.[1] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. By binding to the receptor, Etazolate enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This inhibitory action is thought to underlie the anxiolytic properties of Etazolate.

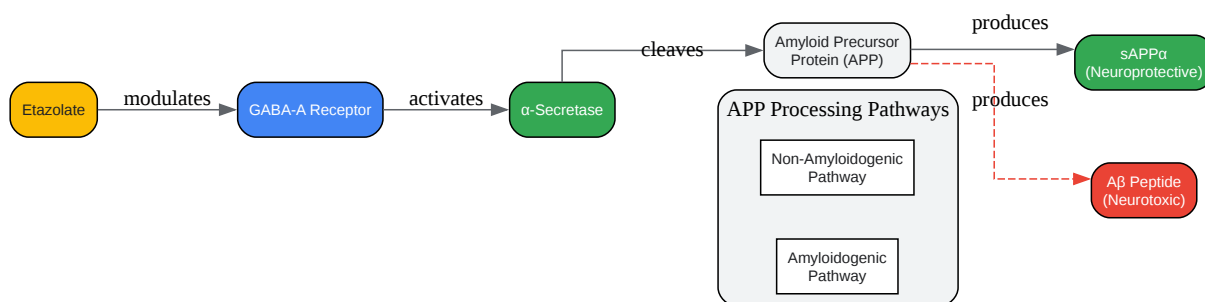


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Figure 2: GABA-A Receptor Modulation by Etazolate

Alpha-Secretase Activation

A key aspect of Etazolate's potential in treating Alzheimer's disease is its ability to activate α -secretase.^{[4][5]} This enzyme cleaves the amyloid precursor protein (APP) within the amyloid-beta ($A\beta$) domain, a process known as the non-amyloidogenic pathway. This cleavage produces the soluble N-terminal APP fragment (sAPP α), which is neuroprotective and has cognitive-enhancing properties.^[4] By promoting the non-amyloidogenic pathway, Etazolate reduces the production of the neurotoxic $A\beta$ peptides that form amyloid plaques in Alzheimer's disease. The stimulation of sAPP α production by Etazolate has been shown to be dependent on GABA-A receptor signaling.^[4]



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Figure 3: Etazolate's Role in α -Secretase Activation

Key Experimental Evidence

The multifaceted mechanism of action of Etazolate is supported by a range of preclinical and clinical studies.

In Vitro Studies

- **sAPP α Secretion:** Marcade et al. (2008) demonstrated that Etazolate dose-dependently increases the secretion of sAPP α in primary cortical neurons. This effect was blocked by GABA-A receptor antagonists, confirming the involvement of this receptor in α -secretase activation.[4]

In Vivo Animal Studies

- **Antidepressant-like Effects:** Jindal et al. (2013) showed that chronic administration of Etazolate reversed depression-like behavior in a mouse model of chronic unpredictable mild stress. This was accompanied by a reduction in brain oxidative stress markers.
- **Neuroprotection in Traumatic Brain Injury:** A study on traumatic brain injury in mice found that Etazolate administration reduced neuroinflammation and provided persistent neuroprotection, effects associated with the restoration of sAPP α levels.

Clinical Trials

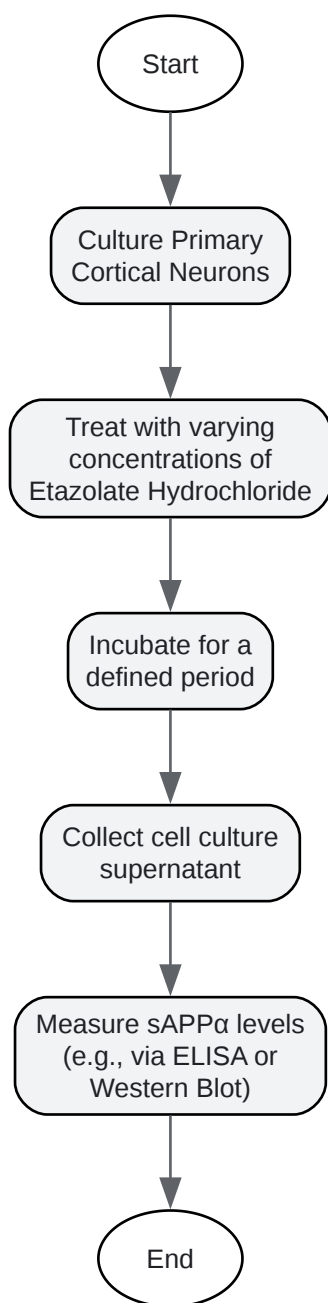
- Alzheimer's Disease: A Phase IIa clinical trial (Vellas et al., 2011) in patients with mild to moderate Alzheimer's disease found that Etazolate was generally safe and well-tolerated when administered as an adjunct therapy. While the study was not powered for efficacy, it provided encouraging results for further investigation.[\[5\]](#)

Experimental Protocols (Summarized)

Due to the inability to access the full-text of some primary research articles, the following experimental protocols are summarized based on the information available in their abstracts.

sAPP α Secretion Assay (based on Marcade et al., 2008)

This workflow outlines the general steps to measure the effect of Etazolate on sAPP α secretion from primary neurons.

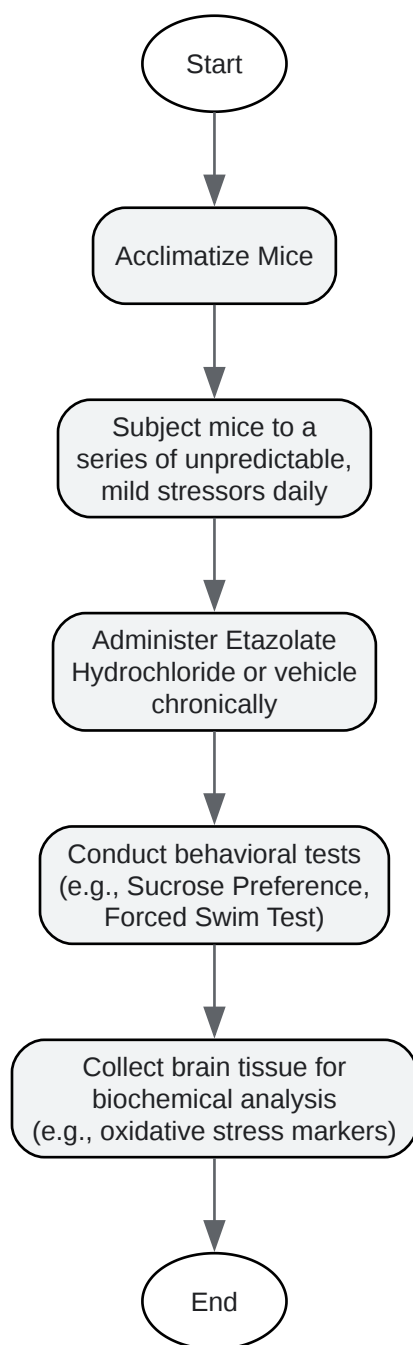


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Figure 4: Simplified Workflow for sAPPα Secretion Assay

Chronic Unpredictable Mild Stress (CUMS) Model (based on Jindal et al., 2013)

This diagram illustrates the general workflow for inducing and treating depression-like behavior in a rodent model.



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Figure 5: Simplified Workflow for CUMS Animal Model

Conclusion

Etazolate Hydrochloride is a promising therapeutic agent with a unique tripartite mechanism of action that addresses key pathological features of several neurological and psychiatric disorders. Its ability to concurrently modulate GABAergic inhibition, enhance cyclic AMP

signaling, and promote the non-amyloidogenic processing of APP positions it as a strong candidate for further drug development and clinical investigation. This technical guide provides a foundational understanding of its chemical properties and biological activities to support ongoing and future research endeavors.

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- To cite this document: BenchChem. [Chemical structure and properties of Etazolate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662551#chemical-structure-and-properties-of-etazolate-hydrochloride]

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